6,2'-Dichloro-3,4'-bipyridine 6,2'-Dichloro-3,4'-bipyridine
Brand Name: Vulcanchem
CAS No.: 942206-22-6
VCID: VC3238780
InChI: InChI=1S/C10H6Cl2N2/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H
SMILES: C1=CC(=NC=C1C2=CC(=NC=C2)Cl)Cl
Molecular Formula: C10H6Cl2N2
Molecular Weight: 225.07 g/mol

6,2'-Dichloro-3,4'-bipyridine

CAS No.: 942206-22-6

Cat. No.: VC3238780

Molecular Formula: C10H6Cl2N2

Molecular Weight: 225.07 g/mol

* For research use only. Not for human or veterinary use.

6,2'-Dichloro-3,4'-bipyridine - 942206-22-6

Specification

CAS No. 942206-22-6
Molecular Formula C10H6Cl2N2
Molecular Weight 225.07 g/mol
IUPAC Name 2-chloro-4-(6-chloropyridin-3-yl)pyridine
Standard InChI InChI=1S/C10H6Cl2N2/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H
Standard InChI Key HYECQSGOTOTZAI-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C2=CC(=NC=C2)Cl)Cl
Canonical SMILES C1=CC(=NC=C1C2=CC(=NC=C2)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Basic Identification

6,2'-Dichloro-3,4'-bipyridine is a heterocyclic organic compound with two pyridine rings connected between the 3 and 4' positions, with chlorine atoms at positions 6 and 2'. The compound has several synonyms in chemical literature and databases.

Table 1: Chemical Identity of 6,2'-Dichloro-3,4'-Bipyridine

ParameterInformation
IUPAC Name6,2'-Dichloro-3,4'-bipyridine
Common Synonyms2-chloro-4-(6-chloropyridin-3-yl)pyridine; 3,4'-Bipyridine, 2',6-dichloro-; 2',6-Dichloro-3,4'-bipyridine
CAS Registry Number942206-22-6
Molecular FormulaC₁₀H₆Cl₂N₂
Molecular Weight225.07 g/mol

The compound features a distinctive structure with two pyridine rings connected through a C-C bond between the 3-position of one pyridine ring and the 4'-position of the other. Unlike the more common 2,2'-bipyridine isomer, which has been extensively studied since its discovery in 1888 , the 3,4'-connectivity in 6,2'-dichloro-3,4'-bipyridine results in a non-chelating arrangement that significantly influences its coordination behavior.

Structural Features

The molecular structure of 6,2'-dichloro-3,4'-bipyridine consists of two pyridine rings that are connected through a single C-C bond. The presence of chlorine atoms at the 6 and 2' positions introduces steric effects that influence the compound's conformation and reactivity.

In contrast to 2,2'-bipyridine, which commonly adopts a cis-conformation when coordinating with metal ions , the 3,4'-connectivity in this compound results in a different spatial arrangement of the nitrogen atoms. This structural characteristic has significant implications for its coordination chemistry and potential applications.

Physical Properties

The physical properties of 6,2'-dichloro-3,4'-bipyridine determine its behavior in various chemical environments and applications. The available data on its physical properties are summarized below.

Table 2: Physical Properties of 6,2'-Dichloro-3,4'-Bipyridine

PropertyValueReference
Physical State at Room TemperatureSolid
Melting Point221-223°C
Molecular Weight225.07 g/mol
AppearanceNot specified in sources-
SolubilityLimited information available-

The high melting point (221-223°C) suggests a highly ordered crystalline structure, potentially stabilized by intermolecular interactions such as π-stacking between the aromatic rings or potential halogen bonding involving the chlorine atoms .

Chemical Reactivity

Coordination Chemistry

While specific information about the coordination chemistry of 6,2'-dichloro-3,4'-bipyridine is limited in the provided search results, insights can be drawn from the general coordination behavior of bipyridine compounds.

  • Monodentate coordination through either of the nitrogen atoms

  • Bridging coordination where each nitrogen coordinates to a different metal center

  • Alternative coordination modes influenced by the chlorine substituents

The presence of chlorine atoms could influence the electron density at the nitrogen atoms, potentially affecting the compound's binding affinity to metal ions. Additionally, the chlorine atoms may participate in secondary interactions within coordination complexes.

Reactivity Patterns

The chlorine substituents in 6,2'-dichloro-3,4'-bipyridine are potential sites for nucleophilic aromatic substitution reactions, offering opportunities for further functionalization. These reactive sites could allow for the synthesis of more complex derivatives through various substitution reactions.

Research Gaps and Future Directions

The limited information available specifically about 6,2'-dichloro-3,4'-bipyridine highlights several research gaps that could be addressed in future studies:

Structural Characterization

Detailed crystallographic studies would provide valuable insights into the solid-state structure of the compound, including bond lengths, angles, and packing arrangements. This information would enhance understanding of its physical properties and potential intermolecular interactions.

Coordination Chemistry

Systematic investigations of the coordination behavior of 6,2'-dichloro-3,4'-bipyridine with various metal ions would elucidate its potential as a ligand in coordination compounds and catalytic systems.

Reactivity Studies

Exploring the reactivity of the chlorine substituents would contribute to developing synthetic methodologies for further functionalization and the creation of more complex derivatives.

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